3-(n-Boc-アミノメチル)アゼチジン

説明

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared from enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could potentially be adapted for the synthesis of tert-butyl N-(azetidin-3-ylmethyl)carbamate . Additionally, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including protection and deprotection strategies indicates a possible synthetic route for tert-butyl N-(azetidin-3-ylmethyl)carbamate .

Molecular Structure Analysis

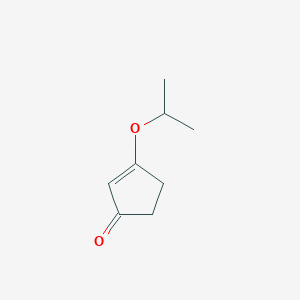

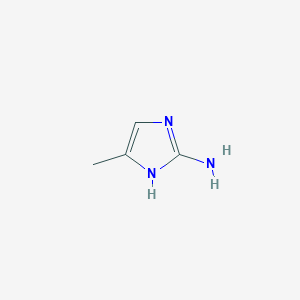

The molecular structure of tert-butyl N-(azetidin-3-ylmethyl)carbamate would likely feature an azetidine ring, which is a four-membered nitrogen-containing ring. The papers discuss the reactivity of azetidine and its use in generating various cyclic compounds, which could provide insights into the molecular structure and reactivity of tert-butyl N-(azetidin-3-ylmethyl)carbamate .

Chemical Reactions Analysis

The tert-butanesulfinyl group mentioned in the papers is known to activate imines for the addition of nucleophiles and serves as a chiral directing group . This could be relevant for the chemical reactions involving tert-butyl N-(azetidin-3-ylmethyl)carbamate. Additionally, the silylmethyl-substituted azetidine's reactivity with nitriles and carbonyl substrates to form various cyclic products could suggest potential reactions for tert-butyl N-(azetidin-3-ylmethyl)carbamate .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl N-(azetidin-3-ylmethyl)carbamate are not directly discussed, the properties of similar compounds can be inferred. For example, the tert-butanesulfinyl group's ability to be cleaved by acid treatment after nucleophilic addition could indicate similar reactivity for tert-butyl N-(azetidin-3-ylmethyl)carbamate . The synthesis of related carbamate compounds and their intermediates suggests that tert-butyl N-(azetidin-3-ylmethyl)carbamate may have similar solubility and stability characteristics .

科学的研究の応用

新規アゼチジンおよびオキセタンアミノ酸誘導体の合成

この化合物は、アゼチジン環とオキセタン環を含む新規ヘテロ環式アミノ酸誘導体の合成に使用されています . 出発物質である (N-Boc-アゼチジン-3-イリデン)酢酸は、(N-Boc)アゼチジン-3-オンからDBU触媒によるホルナー・ワズワース・エモンズ反応により得られ、続いてNH-ヘテロ環とのアザ-マイケル付加により、標的となる官能基化された3-置換3-(アセトキシメチル)アゼチジンが得られました .

医薬品開発のためのファーマコフォア

アザヘテロ環式分子中のアゼチジンは、さまざまな生物活性を持つさまざまな天然物や合成物のために使用されています . 後者の化合物は、医薬品開発のための重要なファーマコフォアとして広く使用されています .

δ-アミノ酸オキセタン誘導体の合成

δ-アミノ酸オキセタン誘導体の合成と、その物理化学的性質と代謝特性の評価については、多くの報告がなされています .

アゼチジンの反応性

アゼチジンの反応性は、かなりの環ひずみにより推進されますが、同時に、環は関連するアジリジンよりも大幅に安定しています . これは、適切な反応条件下で引き起こされることができる、扱いやすさとユニークな反応性の両方に変換されます .

新規[2+2]環化付加反応の発明

近年、アゼチジン合成のための新規[2+2]環化付加反応の発明は、最も重要な開発の1つです .

金属化されたアゼチジンの用途

もう1つの重要な開発は、金属化されたアゼチジンの応用です .

実用的なC(sp3)–H官能基化

作用機序

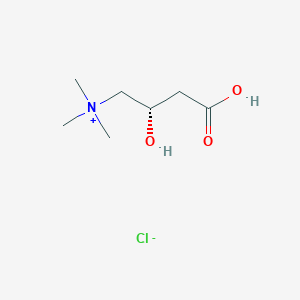

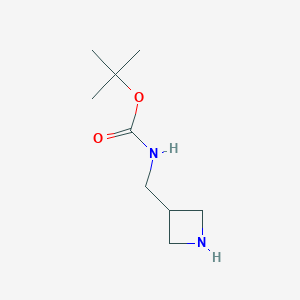

Target of Action

3-(N-Boc-aminomethyl)azetidine, also known as tert-butyl N-(azetidin-3-ylmethyl)carbamate or 3-Boc-aminomethylazetidine, is a useful building block in the synthesis of polypeptides and other nitrogen-containing compounds with potential biological properties . .

Biochemical Pathways

Given its role as a building block in the synthesis of nitrogen-containing compounds, it may be involved in various biochemical pathways depending on the specific compounds it helps to form .

Pharmacokinetics

Its water solubility is reported to be slight , which could potentially impact its bioavailability.

Action Environment

The action, efficacy, and stability of 3-(N-Boc-aminomethyl)azetidine can be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature.

特性

IUPAC Name |

tert-butyl N-(azetidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-10-5-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLUHRBHXXGWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571807 | |

| Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91188-15-7 | |

| Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(azetidin-3-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。